molecular formula C10H8O2S B14715198 6-(5-Methylthiophen-2-yl)pyran-2-one CAS No. 23060-82-4

6-(5-Methylthiophen-2-yl)pyran-2-one

Cat. No.: B14715198
CAS No.: 23060-82-4
M. Wt: 192.24 g/mol
InChI Key: RLALOARUIZVTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(5-Methylthiophen-2-yl)pyran-2-one is a heterocyclic compound that features a pyran ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-Methylthiophen-2-yl)pyran-2-one typically involves multicomponent reactions. One common method includes the reaction of aromatic aldehydes, malononitrile, and 4-hydroxy-6-methyl-pyran-2-one in the presence of ammonium acetate under solvent-free conditions . This method is advantageous due to its simplicity, short reaction time, and avoidance of organic solvents.

Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-(5-Methylthiophen-2-yl)pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(5-Methylthiophen-2-yl)pyran-2-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • 4-Hydroxy-6-methyl-2H-pyran-2-one
  • 5-Methyl-2-thiophenecarboxaldehyde
  • 2-Acetyl-5-methylthiophene

Comparison: 6-(5-Methylthiophen-2-yl)pyran-2-one is unique due to its fused pyran-thiophene structure, which imparts distinct electronic and steric properties. Compared to similar compounds, it exhibits enhanced biological activity and stability, making it a valuable compound for various applications .

Properties

CAS No.

23060-82-4

Molecular Formula

C10H8O2S

Molecular Weight

192.24 g/mol

IUPAC Name

6-(5-methylthiophen-2-yl)pyran-2-one

InChI

InChI=1S/C10H8O2S/c1-7-5-6-9(13-7)8-3-2-4-10(11)12-8/h2-6H,1H3

InChI Key

RLALOARUIZVTFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=CC=CC(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.